molecular formula C9H9ClFNO2 B11733941 (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

(R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B11733941
M. Wt: 217.62 g/mol
InChI Key: TZAGNQQSZQQODK-MRVPVSSYSA-N
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Description

®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a chlorine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the use of starting materials such as 4-chloro-3-fluorobenzaldehyde and an appropriate amino acid precursor. One common method involves the following steps:

    Formation of the Schiff base: The aldehyde reacts with an amino acid derivative to form a Schiff base under acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.

    Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxo derivatives of the amino acid.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-3-(4-chlorophenyl)propanoic acid
  • 3-amino-3-(4-fluorophenyl)propanoic acid
  • 3-amino-3-(4-bromophenyl)propanoic acid

Uniqueness

®-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence its chemical reactivity, binding affinity, and overall biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1

InChI Key

TZAGNQQSZQQODK-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CC(=O)O)N)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl

Origin of Product

United States

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